1-(3-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide
Description
1-(3-Chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule belonging to the 1,2,3-triazole-4-carboxamide class. Its structure comprises a 1,2,3-triazole core substituted at the 1-position with a 3-chlorophenyl group and at the 4-position with a carboxamide moiety bearing a cyclohexyl substituent. The compound’s molecular formula is C₁₆H₁₈ClN₄O, with a molecular weight of 317.80 g/mol (estimated). The 3-chlorophenyl group introduces electron-withdrawing effects, while the cyclohexyl group contributes steric bulk and lipophilicity, influencing its physicochemical and biological properties .
Synthetic routes for analogous compounds typically involve copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole ring, followed by carboxamide coupling via reagents like EDC/HOBt .
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-cyclohexyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c16-11-5-4-8-13(9-11)20-10-14(18-19-20)15(21)17-12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVLAWWMDFDZDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step reaction process. One common method is the Huisgen cycloaddition reaction , which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. The reaction conditions include maintaining a temperature of around 50-70°C and using a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved scalability. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where the chlorophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, room temperature.
Reduction: LiAlH₄, NaBH₄, 0°C to room temperature.
Substitution: Various nucleophiles, solvent such as DMF or DMSO, room temperature to 50°C.
Major Products Formed:
Oxidation: Chlorophenyl derivatives with higher oxidation states.
Reduction: Reduced forms of the compound.
Substitution: Derivatives with different nucleophiles replacing the chlorophenyl group.
Scientific Research Applications
Medicinal Chemistry
1-(3-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide has shown promise in various medicinal applications:
- Anticancer Activity : Similar triazole derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown effectiveness against leukemia cell lines such as K-562 and HL-60.
Table 1: Antiproliferative Activity Comparison
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(3-chlorophenyl)-N-cyclohexyl-triazole | K-562 | TBD | TBD |
| 1-(3-chlorophenyl)-N-cyclohexyl-triazole | HL-60 | TBD | TBD |
- Antimicrobial Properties : Triazole derivatives are known for their antimicrobial activities. Research indicates that these compounds can exhibit potent antifungal and antibacterial properties through mechanisms such as disrupting microbial cell membranes.
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Metronidazole Triazole Derivative | Antifungal | 10 | TBD |
| Compound X | Antibacterial | 15 | TBD |
Agricultural Applications
Triazoles are widely used in agriculture as fungicides. The compound's ability to inhibit fungal growth makes it a candidate for developing new agricultural fungicides that can protect crops from various diseases.
Material Science
The unique properties of triazoles allow them to be utilized in the development of new materials with specific functionalities. Their incorporation into polymers can enhance thermal stability and mechanical strength.
Case Study 1: Antiproliferative Effects
A study evaluated the cytotoxicity of a closely related triazole compound against various cancer cell lines. The results indicated that the compound induced significant cell cycle arrest at the G0/G1 phase and increased apoptosis markers through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial efficacy of triazole derivatives against specific bacterial strains. The study revealed that certain derivatives significantly inhibited bacterial growth, suggesting their potential use in treating bacterial infections.
Mechanism of Action
The mechanism by which 1-(3-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. For example, it could inhibit certain enzymes involved in inflammatory responses or microbial growth.
Comparison with Similar Compounds
The following analysis compares 1-(3-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Substituent Variations
Key Observations :
- Amide Substituents : The cyclohexyl group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to polar groups like 2-hydroxyethyl (logP ~2.1) . This may improve membrane permeability but reduce aqueous solubility.
Physicochemical and Spectral Properties
Biological Activity
1-(3-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
- Common Name : this compound
- CAS Number : 951598-14-4
- Molecular Formula : C₁₅H₁₈ClN₅O
- Molecular Weight : 304.77 g/mol
Anticancer Activity
Numerous studies have highlighted the potential of this compound as an anticancer agent.
Mechanism of Action :
- The compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, it exhibited significant cytotoxicity against HCT116 colorectal cancer cells with an IC₅₀ value of approximately 0.43 µM, which is notably more potent than some standard chemotherapeutics like Melampomagnolide B (IC₅₀ = 4.93 µM) .
Case Studies :
- A study conducted by Wei et al. demonstrated that triazole derivatives including this compound could induce apoptosis through the mitochondrial pathway and increase reactive oxygen species (ROS) levels in cancer cells . This suggests a dual mechanism involving both direct cytotoxic effects and modulation of cellular signaling pathways.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| This compound | HCT116 | 0.43 | Apoptosis induction |
| Melampomagnolide B | HCT116 | 4.93 | Apoptosis induction |
| Doxorubicin | Various | ~0.5 | DNA intercalation |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has shown efficacy against a range of bacterial strains.
Research Findings :
- In vitro studies indicated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a new antimicrobial agent .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties.
Mechanism :
Q & A
Q. What are the recommended synthetic routes for 1-(3-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide?
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"), a method widely used for triazole ring formation. Key steps include:
- Step 1 : Synthesis of 3-chlorophenyl azide from 3-chloroaniline via diazotization and sodium azide reaction.
- Step 2 : Preparation of cyclohexyl propargyl carboxamide by reacting propargylamine with cyclohexyl isocyanate.
- Step 3 : Cycloaddition of the azide and alkyne intermediates using Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) to yield the triazole core .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for high-purity isolation.
Q. How can researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., 3-chlorophenyl protons at δ 7.2–7.5 ppm, cyclohexyl protons as multiplet at δ 1.2–2.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~335.1 Da).
- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays).
Q. What strategies address the low aqueous solubility of this triazole-carboxamide derivative?
Low solubility is common in triazole-carboxamides due to hydrophobic substituents. Mitigation approaches include:
- Co-solvent Systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro studies.
- Structural Modifications : Introduce polar groups (e.g., hydroxyl or amine) on the cyclohexyl ring while maintaining bioactivity .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Enzyme Inhibition Assays : Test against kinases, proteases, or hydrolases using fluorescence-based substrates (e.g., ATPase-Glo™ for kinase activity).
- Cellular Uptake : Radiolabel the compound with ¹⁴C or ³H to track intracellular accumulation.
- Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Core Scaffold Variations : Replace the triazole with imidazole or tetrazole to assess ring size impact on target binding.
- Substituent Analysis : Compare 3-chlorophenyl with 4-fluorophenyl or 2,6-dichlorophenyl for steric/electronic effects.
- Cyclohexyl Modifications : Test bicyclic (e.g., norbornyl) or substituted cyclohexanes (e.g., 4-methylcyclohexyl) to enhance target affinity .
- Data Tools : Use molecular docking (AutoDock Vina) to predict binding modes to enzymes like carbonic anhydrase IX .
Q. How to resolve contradictions in reported bioactivity data across different studies?
Discrepancies may arise from:
- Assay Conditions : Standardize pH (7.4 vs. 6.5 for tumor models), temperature (25°C vs. 37°C), and serum content.
- Impurity Interference : Re-synthesize the compound under inert atmosphere to exclude oxidation byproducts.
- Target Selectivity : Perform counter-screens against related enzymes (e.g., HDAC1 vs. HDAC6) to confirm specificity .
Q. What advanced techniques validate its mechanism of action in complex biological systems?
- Cryo-EM/X-ray Crystallography : Resolve compound-enzyme co-crystal structures to identify binding pockets (e.g., triazole coordination to metal ions in metalloenzymes) .
- Transcriptomics : RNA-seq to map gene expression changes in treated vs. untreated cells.
- Metabolic Profiling : LC-MS-based metabolomics to track downstream pathway disruptions (e.g., TCA cycle intermediates) .
Q. How to design experiments assessing its pharmacokinetic (PK) properties?
- In Vivo PK Studies : Administer intravenously/orally to rodents; collect plasma at intervals (0.5–24 h).
- Analytical Method : LC-MS/MS to quantify compound levels (LLOQ: 1 ng/mL).
- Key Parameters : Calculate half-life (t₁/₂), volume of distribution (Vd), and clearance (Cl) .
- Tissue Distribution : Radiolabeled compound autoradiography in organs (liver, brain, kidneys).
Data Contradiction Analysis
Q. Why might inhibitory potency vary between enzyme isoforms (e.g., CA II vs. CA IX)?
- Active Site Differences : CA IX has a larger hydrophobic cleft, favoring bulkier substituents (e.g., cyclohexyl vs. methyl).
- pH Sensitivity : CA IX is active in acidic tumor microenvironments; test assays at pH 6.5 to mimic physiological conditions .
- Metal Coordination : Triazole-carboxamides may chelate Zn²⁺ in CA II more effectively than in CA IX .
Q. How to address discrepancies in cytotoxicity data across cell lines?
- Membrane Permeability : Measure logP values; higher lipophilicity may enhance uptake in lipid-rich membranes (e.g., MCF-7 vs. HeLa).
- Efflux Pumps : Inhibit P-gp/BCRP with verapamil to assess transporter-mediated resistance .
- Cell Cycle Synchronization : Use serum starvation to standardize cell cycle phases before treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
